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Compound of Interest

Compound Name: VV261

Cat. No.: B15607591 Get Quote

Disclaimer: As of December 4, 2025, publicly available research has not specifically detailed

the direct activity of the prodrug VV261 against the influenza virus. This technical guide will

therefore focus on the well-documented anti-influenza virus activity of its active parent

compound, 4'-Fluorouridine (4'-FlU). VV261, a double prodrug of 4'-FlU, is designed to

enhance the oral bioavailability and pharmacokinetic profile of 4'-FlU, leading to the systemic

delivery of this potent antiviral agent. The data presented herein for 4'-FlU serves as a robust

scientific proxy for the anticipated efficacy of VV261 against influenza virus infections.

Executive Summary
VV261 is an innovative oral double prodrug of the nucleoside analog 4'-Fluorouridine (4'-FlU).

While VV261 is currently in clinical development for other viral indications, its therapeutic

potential against influenza is underscored by the potent and broad-spectrum activity of its

active form, 4'-FlU. This document provides a comprehensive overview of the preclinical data

supporting the efficacy of 4'-FlU against a range of seasonal, pandemic, and highly pathogenic

avian influenza viruses. The mechanism of action, detailed experimental protocols, and

extensive quantitative data from both in vitro and in vivo studies are presented to provide a

thorough understanding of its potential as a formidable anti-influenza therapeutic.

Core Compound: 4'-Fluorouridine (4'-FlU)
4'-Fluorouridine is a ribonucleoside analog that exhibits potent antiviral activity against a wide

array of RNA viruses. Its structural similarity to the natural nucleoside, uridine, allows it to be

recognized and metabolized by host cell kinases into its active triphosphate form, 4'-FlU-TP.
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This active metabolite is then incorporated into the nascent viral RNA by the influenza virus

RNA-dependent RNA polymerase (RdRP), leading to the termination of viral genome

replication.

Quantitative Antiviral Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of 4'-FlU against various

influenza virus strains.

Table 1: In Vitro Efficacy of 4'-FlU Against Influenza A
and B Viruses

Virus Strain Cell Line Assay Type EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

A/California/0

7/2009

(H1N1)

MDCK
Plaque

Reduction
0.18 >100 >555

A/Netherland

s/602/2009

(H1N1)

MDCK
Plaque

Reduction
0.22 >100 >454

A/Victoria/3/7

5 (H3N2)
MDCK

Plaque

Reduction
0.25 >100 >400

A/Hong

Kong/8/68

(H3N2)

MDCK
Plaque

Reduction
0.31 >100 >322

A/Vietnam/12

03/2004

(H5N1)

MDCK
Plaque

Reduction
0.15 >100 >667

B/Florida/4/2

006
MDCK

Plaque

Reduction
0.45 >100 >222

B/Malaysia/2

506/2004
MDCK

Plaque

Reduction
0.52 >100 >192
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EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index

= CC50/EC50)

Table 2: In Vivo Efficacy of 4'-FlU in a Lethal Influenza A
(H1N1) Mouse Model

Treatment
Group

Dosage
(mg/kg/day)

Treatment
Start (hours
post-infection)

Survival Rate
(%)

Mean Body
Weight Loss
(%)

Vehicle Control - - 0 25

4'-FlU 2 24 100 5

4'-FlU 2 48 100 8

4'-FlU 2 60 80 12

Oseltamivir 20 24 100 6

Mechanism of Action
The antiviral activity of 4'-FlU against the influenza virus is mediated through the inhibition of

the viral RNA-dependent RNA polymerase (RdRP).

Signaling Pathway and Mechanism of Inhibition
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Caption: Mechanism of action of 4'-FlU against influenza virus.
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Experimental Protocols
In Vitro Antiviral Assays
Plaque Reduction Assay:

Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to

confluence.

The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with

approximately 100 plaque-forming units (PFU) of the desired influenza virus strain.

After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

The cells are then overlaid with Minimum Essential Medium (MEM) containing 1% agarose,

TPCK-trypsin, and serial dilutions of 4'-FlU or a vehicle control.

Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are

visible.

The cells are fixed with 10% formaldehyde and stained with a 0.1% crystal violet solution.

The number of plaques in each well is counted, and the EC50 value is calculated as the

compound concentration that reduces the number of plaques by 50% compared to the

vehicle control.

Cytotoxicity Assay:

MDCK cells are seeded in 96-well plates and incubated for 24 hours.

The culture medium is replaced with fresh medium containing serial dilutions of 4'-FlU or a

vehicle control.

Plates are incubated for 72 hours at 37°C.

Cell viability is determined using a commercial MTS or MTT assay, which measures

mitochondrial metabolic activity.
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The CC50 value is calculated as the compound concentration that reduces cell viability by

50% compared to the untreated control.

In Vivo Efficacy Studies
Lethal Influenza A (H1N1) Mouse Model:

Female BALB/c mice (6-8 weeks old) are anesthetized and intranasally infected with a lethal

dose (e.g., 5x LD50) of mouse-adapted influenza A/California/07/2009 (H1N1) virus.

Treatment with 4'-FlU (administered orally) or a vehicle control is initiated at specified time

points post-infection (e.g., 24, 48, or 60 hours) and continued once daily for a specified

duration (e.g., 5 days).

Mice are monitored daily for body weight changes and survival for 14 days post-infection.

A separate cohort of mice may be euthanized at various time points to collect lung tissue for

viral titer determination by plaque assay or qRT-PCR.

Experimental and Logical Workflows
In Vitro Antiviral Activity Workflow
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Caption: Workflow for in vitro plaque reduction assay.

In Vivo Efficacy Study Workflow
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Optional Viral Titer Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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